molecular formula C26H25N3O3 B11661966 2,2,4-Trimethyl-1-(phenylcarbamoyl)-1,2-dihydroquinolin-6-yl phenylcarbamate

2,2,4-Trimethyl-1-(phenylcarbamoyl)-1,2-dihydroquinolin-6-yl phenylcarbamate

Katalognummer: B11661966
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: GIRITPKDKMKXPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE typically involves the condensation of aniline with acetone in the presence of a catalyst. Various catalysts such as metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 have been employed to optimize the reaction conditions . The reaction conditions often include high temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalytic systems to ensure high yield and selectivity. The use of microwave-assisted hydrothermal methods has also been explored to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antibacterial and antimalarial properties.

    N-Phenyl-2-propanimine: Used in various synthetic applications.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C26H25N3O3

Molekulargewicht

427.5 g/mol

IUPAC-Name

[2,2,4-trimethyl-1-(phenylcarbamoyl)quinolin-6-yl] N-phenylcarbamate

InChI

InChI=1S/C26H25N3O3/c1-18-17-26(2,3)29(24(30)27-19-10-6-4-7-11-19)23-15-14-21(16-22(18)23)32-25(31)28-20-12-8-5-9-13-20/h4-17H,1-3H3,(H,27,30)(H,28,31)

InChI-Schlüssel

GIRITPKDKMKXPL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.